7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Catalog No.
S598889
CAS No.
144061-33-6
M.F
C10H5Cl2NO3
M. Wt
258.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

CAS Number

144061-33-6

Product Name

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

IUPAC Name

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

HVXHDYSWCHQWBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl

Casein Kinase 2 (CK2) Inhibition:

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is a known inhibitor of Casein Kinase 2 (CK2) []. CK2 is a serine/threonine-specific protein kinase, meaning it phosphorylates specific amino acids (serine and threonine) in proteins, playing a crucial role in various cellular signaling pathways []. By inhibiting CK2, 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid can potentially impact numerous cellular processes, making it a valuable tool for researchers studying these pathways.

Potential Therapeutic Applications:

Due to its CK2 inhibitory activity, 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is being explored for its potential therapeutic applications in various diseases where CK2 is implicated, including:

  • Cancer: CK2 is often overexpressed in cancer cells and contributes to their proliferation and survival []. Studies suggest that 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid may have anti-tumor effects by inhibiting CK2 activity [].
  • Neurodegenerative diseases: CK2 is involved in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Research suggests that 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid may have neuroprotective properties by targeting CK2 [].
  • Inflammatory diseases: CK2 plays a role in inflammatory responses. Studies indicate that 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid may exhibit anti-inflammatory effects through CK2 inhibition.

Importance in Research:

,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid serves as a valuable research tool for:

  • Understanding CK2 function: By studying the effects of this compound on various cellular processes, researchers can gain insights into the specific roles of CK2 in different contexts.
  • Developing new therapeutic strategies: The potential therapeutic applications of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid, or its derivatives, are being actively explored in various disease models.

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is a notable derivative of quinoline, characterized by its unique chemical structure which includes two chlorine atoms at positions 7 and 8, as well as a carboxylic acid group at position 3. Its molecular formula is C10H5Cl2NO3C_{10}H_{5}Cl_{2}NO_{3} with an average mass of approximately 258.05 g/mol . This compound is recognized for its potential applications across various fields, including medicinal chemistry and industrial processes.

As mentioned earlier, the potential CK2 inhibitory activity suggests a role in cellular signaling pathways. CK2 is involved in cell proliferation, survival, and differentiation []. Inhibition of CK2 by 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid could potentially disrupt these processes, making it a candidate for cancer research. However, the specific mechanism requires further investigation.

  • Oxidation: The compound can be oxidized to yield quinoline N-oxide derivatives.
  • Reduction: It can undergo reduction reactions that convert the carbonyl group into a hydroxyl group, resulting in hydroxyquinoline derivatives.
  • Substitution: The chlorine substituents at positions 7 and 8 can be replaced by other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions .

These reactions highlight the compound's versatility and potential for further chemical modifications.

Research indicates that 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid exhibits promising biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows activity against various microbial strains, suggesting potential use in developing antimicrobial agents.
  • Anticancer Properties: Preliminary studies indicate its effectiveness in inhibiting cancer cell proliferation, making it a candidate for anticancer drug development .

These biological activities underscore the compound's relevance in pharmaceutical research.

The synthesis of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following methods:

  • Chlorination of Hydroxyquinolines: A common synthetic route employs phosphorus oxychloride (POCl₃) to chlorinate 4-hydroxyquinoline derivatives. This reaction is usually performed under reflux conditions to ensure complete chlorination.
  • Optimization for Industrial Production: In industrial settings, synthesis can be scaled up by optimizing parameters such as temperature, reaction time, and reagent concentrations. Continuous flow reactors may also be utilized to enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to achieve high purity .

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidContains a cyclopropyl group; fluorine substitutionIntermediate for ciprofloxacin hydrochloride synthesisFluoroquinolonic acidContains fluorine; similar quinolone structureAntibacterial applications7-bromoquinolineBromine substitution instead of chlorineAntimicrobial properties

Uniqueness

The distinct presence of two chlorine atoms at positions 7 and 8 in 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid significantly influences its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for specific interactions with molecular targets, enhancing its value in research and industrial applications .

Interaction studies involving 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid focus on its binding affinity with biological targets. Research has shown that this compound can interact with specific enzymes and receptors involved in microbial resistance and cancer pathways. These interactions are crucial for understanding the mechanisms underlying its biological activity and therapeutic potential .

XLogP3

3.1

Wikipedia

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid

Dates

Modify: 2023-08-15

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